molecular formula C12H18N2O2 B1372915 tert-Butyl (2-amino-5-methylphenyl)carbamate CAS No. 885270-77-9

tert-Butyl (2-amino-5-methylphenyl)carbamate

Cat. No.: B1372915
CAS No.: 885270-77-9
M. Wt: 222.28 g/mol
InChI Key: ITNKEMSWAOSDIT-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-5-methylphenyl)carbamate is a carbamate-protected aniline derivative featuring a phenyl ring with an amino group at the ortho (2nd) position and a methyl group at the para (5th) position. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its balanced electronic and steric properties facilitate regioselective functionalization .

Properties

IUPAC Name

tert-butyl N-(2-amino-5-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNKEMSWAOSDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697615
Record name tert-Butyl (2-amino-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-77-9
Record name tert-Butyl (2-amino-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-77-9
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-5-methylphenyl)carbamate typically involves the reaction of 2-amino-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then converted to the final product through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-amino-5-methylphenyl)carbamate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

One of the primary applications of tert-butyl (2-amino-5-methylphenyl)carbamate is its role as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where certain functional groups must be shielded from reactions that could interfere with desired transformations. The carbamate group can be attached to amines to prevent them from reacting during subsequent steps, allowing for selective modifications elsewhere in the molecule. After the completion of the synthesis, the protecting group can be removed to regenerate the free amine.

Table 1: Comparison of Protecting Groups

Protecting GroupTypeReactivity
tert-Butyl CarbamateCarbamateStable under basic conditions; easily removed
Boc (Boc-amine)CarbonateStable under acidic conditions; requires stronger acids for removal
FmocFluorenylmethyloxycarbonylStable under basic conditions; removed with base

Pharmaceutical Applications

Potential Anti-Cancer Properties

Research has indicated that this compound may exhibit anti-cancer activity . Studies have explored its effects on various cancer cell lines, suggesting that it could modulate enzyme activities involved in tumor progression. However, further investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that TBM-AB(Me)Ph inhibited the proliferation of specific cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting its potential as a lead compound for drug development against cancer.

The biological activity of this compound has been attributed to its structural features, particularly the amino group on the aromatic ring. This configuration enhances its interaction with biological targets, making it a candidate for developing novel therapeutic agents.

Table 2: Synthesis Methods Overview

MethodReagents UsedYield (%)
Direct Amine Protection2-Amino-5-methylphenol + tert-butyl chloroformate85%
Carbamoylation ReactionIsocyanate + amine90%

Conclusion and Future Directions

The applications of this compound span across organic synthesis and medicinal chemistry, primarily due to its role as a protecting group and potential therapeutic agent. Ongoing research is essential to fully understand its biological implications and optimize its synthetic pathways for enhanced yields and purity.

As research progresses, it will be crucial to explore its interactions within biological systems further and assess its viability as a pharmaceutical agent. The compound's unique structure offers promising avenues for drug development, particularly in targeting specific diseases like cancer.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-5-methylphenyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the nitrogen atom. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with their active sites.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares tert-Butyl (2-amino-5-methylphenyl)carbamate with structurally related carbamates, highlighting substituent positions, functional groups, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference CAS/ID
tert-Butyl (2-amino-5-methylphenyl)carbamate -NH₂ (2), -CH₃ (5) C₁₂H₁₈N₂O₂ 234.29 Pharmaceutical intermediates, agrochemicals Not explicitly provided
tert-Butyl (2-amino-5-fluorophenyl)carbamate -NH₂ (2), -F (5) C₁₁H₁₅FN₂O₂ 238.25 Enhanced reactivity in coupling reactions 1909319-84-1
tert-Butyl (4-aminophenyl)carbamate -NH₂ (4) C₁₁H₁₆N₂O₂ 208.26 Intermediate for dyes, polymers 239074-27-2
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate Benzoxazole ring, -CH₂NHBoc (5) C₁₅H₁₉N₃O₃ 289.33 Bioactive heterocyclic drug candidates MFCD11616073
tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate Pyridine ring, -Cl (2), -CF₃ (5) C₁₂H₁₃ClF₃N₂O₂ 296.67 High electronegativity for stability 1820707-62-7

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The methyl group in this compound provides electron-donating effects, increasing the nucleophilicity of the aromatic ring compared to the electron-withdrawing fluorine in tert-Butyl (2-amino-5-fluorophenyl)carbamate. This difference impacts their reactivity in Suzuki-Miyaura couplings or electrophilic substitutions . Heterocyclic variants (e.g., benzoxazole or pyridine rings) exhibit distinct electronic profiles. For example, the pyridine-based carbamate (CAS 1820707-62-7) has lower solubility in polar solvents due to its hydrophobic -CF₃ group but improved metabolic stability in biological systems .

Positional Isomerism: Moving the amino group from the ortho to para position (as in tert-Butyl (4-aminophenyl)carbamate) reduces steric hindrance, enabling easier access for subsequent functionalization.

Biological and Industrial Applications :

  • The benzoxazole derivative (MFCD11616073) is prioritized in drug discovery for its ability to mimic natural heterocycles, enhancing binding to targets like kinases or GPCRs .
  • Fluorinated analogues (e.g., CAS 1909319-84-1) are favored in agrochemicals for their resistance to oxidative degradation, extending field efficacy .

Biological Activity

Tert-butyl (2-amino-5-methylphenyl)carbamate, also known as TBM-AB(Me)Ph, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₈N₂O₂. The compound features a tert-butyl group, a carbamate functional group, and an amino-substituted aromatic ring. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated that the compound could induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and death .

Enzyme Modulation

The compound has also been investigated for its ability to modulate enzyme activity. It has been reported to act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. By inhibiting FAAH, TBM-AB(Me)Ph may enhance the levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as pain and inflammation .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Amination of Carbamates : This method involves the reaction of tert-butyl carbamate with 2-amino-5-methylphenol under controlled conditions to yield the desired product.
  • Curtius Rearrangement : A more complex approach where a carboxylic acid derivative undergoes rearrangement to form the carbamate structure.

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of TBM-AB(Me)Ph on various cell lines. The findings indicated that the compound significantly reduced cell viability in breast and prostate cancer cells, suggesting its potential as a lead compound for further development .

Study on FAAH Inhibition

Another significant study published in PLOS ONE examined the effects of TBM-AB(Me)Ph on FAAH activity. The results showed that the compound effectively inhibited FAAH, leading to increased levels of anandamide, an endocannabinoid associated with pain relief and anti-inflammatory effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(3-amino-4-methylphenyl)carbamateSimilar amino-substituted aromatic ringDifferent substitution pattern on the ring
Tert-butyl N-(3-amino-5-fluorophenyl)carbamateContains fluorine substituentFluorine may alter biological activity
Tert-butyl N-(2-amino-5-methylphenyl)carbamateDifferent position of amino groupVariations in reactivity and properties

This table illustrates how TBM-AB(Me)Ph stands out due to its specific structure and potential applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-amino-5-methylphenyl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling 2-amino-5-methylphenol with Boc anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hours) to minimize side reactions like overprotection. Monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.

Q. How should this compound be purified and characterized in academic research?

Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity . Characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm Boc protection and aromatic substitution patterns.
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (expected: ~250–265 g/mol) .
  • IR spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Q. What are the key stability considerations for handling and storing this compound?

The compound is sensitive to:

  • Acidic/basic conditions : Rapid deprotection occurs in the presence of TFA or aqueous HCl .
  • Moisture : Store in a desiccator under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Temperature : Long-term storage at –20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this carbamate?

Low yields may stem from steric hindrance at the amino group or competing side reactions. Strategies include:

  • Using Boc2_2O in excess (1.2–1.5 equivalents) .
  • Employing DMAP as a catalyst to enhance reaction efficiency .
  • Switching solvents (e.g., THF or DMF) to improve solubility of intermediates .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Unusual splitting in 1H^1H NMR may arise from intramolecular hydrogen bonding or rotameric equilibria. Techniques to resolve this include:

  • Variable-temperature NMR to observe dynamic effects .
  • 2D NMR (COSY, NOESY) to identify spatial interactions between protons .
  • Computational modeling (DFT) to predict coupling constants .

Q. What methodologies improve diastereoselectivity in derivatives of this carbamate?

Diastereoselective synthesis can be achieved via:

  • Chiral auxiliaries or catalysts (e.g., L-proline) to induce asymmetry in adjacent stereocenters .
  • Hydrogen-bond-directed crystallization, as observed in carbamate derivatives with rigid substituents .
  • Flow chemistry for precise control of reaction parameters (residence time, mixing) .

Q. How can scaling up synthesis impact reaction efficiency, and what adjustments are needed?

Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions involve:

  • Switching from batch to flow reactors to enhance heat/mass transfer .
  • Optimizing solvent volume-to-surface-area ratios to prevent exothermic runaway .
  • Using inline PAT (process analytical technology) for real-time monitoring .

Q. What green chemistry approaches are applicable to synthesizing this compound?

  • Biocatalysis : Lipases or esterases for enantioselective deprotection under mild conditions .
  • Solvent reduction : Microwave-assisted synthesis in minimal solvent volumes .
  • Alternative reagents : Replace Boc2_2O with less hazardous carbonates (e.g., dimethyl carbonate) where feasible .

Q. How should researchers address discrepancies in purity assays (e.g., HPLC vs. 1H^1H1H NMR)?

Discrepancies often arise from:

  • Residual solvents : Use high-vacuum drying or preparative HPLC to remove impurities .
  • Degradation during analysis : Ensure LC-MS methods use low-temperature autosamplers and neutral mobile phases .
  • Integration errors : Validate NMR purity by internal standard addition (e.g., 1,3,5-trimethoxybenzene) .

Q. What are the primary degradation products under accelerated stability conditions, and how are they identified?

Degradation pathways include:

  • Hydrolysis : Forms 2-amino-5-methylphenol and CO2_2 under acidic/basic conditions .
  • Thermal decomposition : Generates tert-butyl alcohol and isocyanate intermediates at >100°C .
  • Oxidation : Produces nitro or quinone derivatives in the presence of peroxides .
    Identification involves LC-HRMS and comparison with synthetic standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-amino-5-methylphenyl)carbamate
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tert-Butyl (2-amino-5-methylphenyl)carbamate

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